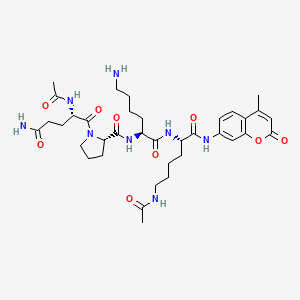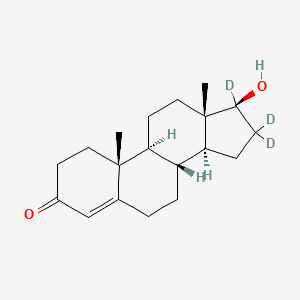![molecular formula C15H19ClN2 B3025753 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride
Vue d'ensemble
Description
Pirlindole-d4 (hydrochloride) is a deuterated form of Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A). This compound is primarily used as an internal standard for the quantification of Pirlindole in various analytical applications . Pirlindole itself is an antidepressant developed and used in Russia, structurally and pharmacologically related to Metralindole .
Applications De Recherche Scientifique
Pirlindole-d4 (hydrochloride) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of Pirlindole.
Biology: Studying the metabolic pathways and interactions of Pirlindole in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Pirlindole and its deuterated forms.
Industry: Used in the development and quality control of pharmaceutical products containing Pirlindole.
Mécanisme D'action
Pirlindole-d4 (hydrochloride) exerts its effects through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to elevated mood and relief of depressive symptoms . The compound also inhibits the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Analyse Biochimique
Biochemical Properties
Pirlindole-d4 (hydrochloride) acts as a reversible inhibitor of the MAO-A enzyme . This interaction with the MAO-A enzyme is crucial for its antidepressant effects, as it leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that play key roles in mood regulation .
Cellular Effects
In the cellular context, Pirlindole-d4 (hydrochloride) influences cell function by modulating the levels of neurotransmitters. By inhibiting the MAO-A enzyme, it prevents the breakdown of norepinephrine and serotonin, thereby increasing their availability . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
The molecular mechanism of action of Pirlindole-d4 (hydrochloride) involves its binding to the MAO-A enzyme, inhibiting its activity . This inhibition is selective and reversible, meaning it primarily affects MAO-A without permanently deactivating the enzyme . The result is an increase in the levels of norepinephrine and serotonin, which can exert various effects at the molecular level, including changes in gene expression .
Metabolic Pathways
Pirlindole-d4 (hydrochloride) is metabolized significantly through the hepatic system . The metabolic pathways involved in the metabolism of Pirlindole-d4 (hydrochloride) would likely involve enzymes in the liver, although specific enzymes or cofactors have not been identified in the available literature.
Méthodes De Préparation
The synthesis of Pirlindole-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Pirlindole molecule. The general synthetic route for Pirlindole includes the Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione, followed by imine formation with ethanolamine, halogenation with phosphorus oxychloride, and intramolecular alkylation with the indole nitrogen . The final step involves the reduction of the imine with sodium borohydride to complete the synthesis . Industrial production methods for Pirlindole-d4 (hydrochloride) would follow similar steps, with additional purification processes to ensure the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Pirlindole-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenation or alkylation reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs of the original compound.
Comparaison Avec Des Composés Similaires
Pirlindole-d4 (hydrochloride) is similar to other reversible inhibitors of monoamine oxidase A, such as:
Metralindole: Shares structural and pharmacological properties with Pirlindole.
Tetrindole: Another reversible inhibitor of MAO-A with similar antidepressant effects.
The uniqueness of Pirlindole-d4 (hydrochloride) lies in its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications .
Propriétés
IUPAC Name |
2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/i7D2,8D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOOCLGAAEVIF-UVSTZUAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)
![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)



![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
